molecular formula C23H18F3NO4 B4742336 2-(2-NAPHTHYL)-2-OXOETHYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE CAS No. 4442-27-7

2-(2-NAPHTHYL)-2-OXOETHYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE

Cat. No.: B4742336
CAS No.: 4442-27-7
M. Wt: 429.4 g/mol
InChI Key: BFDPYCSMPABSGN-UHFFFAOYSA-N
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Description

2-(2-NAPHTHYL)-2-OXOETHYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a trifluoromethyl aniline moiety, and a butanoate ester, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-NAPHTHYL)-2-OXOETHYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylacetic acid with 4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate ester formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-NAPHTHYL)-2-OXOETHYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted anilines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-NAPHTHYL)-2-OXOETHYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(2-NAPHTHYL)-2-OXOETHYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-OXO-4-(2-(TRIFLUOROMETHYL)THIO)ANILINO-2-BUTENOIC ACID
  • 2,3-DICHLORO-4-OXO-4-(3-(TRIFLUOROMETHYL)ANILINO)-2-BUTENOIC ACID

Uniqueness

2-(2-NAPHTHYL)-2-OXOETHYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE stands out due to its naphthyl group, which imparts unique electronic and steric properties

Properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3NO4/c24-23(25,26)18-6-3-7-19(13-18)27-21(29)10-11-22(30)31-14-20(28)17-9-8-15-4-1-2-5-16(15)12-17/h1-9,12-13H,10-11,14H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDPYCSMPABSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366766
Record name 2-(Naphthalen-2-yl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4442-27-7
Record name 2-(Naphthalen-2-yl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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